molecular formula C10H13N3O2 B2910120 (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid CAS No. 1689992-87-7

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid

Cat. No. B2910120
CAS RN: 1689992-87-7
M. Wt: 207.233
InChI Key: CWVTVVRZOGUGPZ-SFYZADRCSA-N
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Description

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been synthesized and studied for its potential applications in scientific research. CPPC has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate the release of neurotransmitters, such as glutamate and dopamine. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been found to have neuroprotective effects, which may be due to its ability to modulate the NMDA receptor. In vivo studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to study the effects of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, the development of more potent and selective NMDA receptor antagonists based on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid could have significant implications for the treatment of neurological disorders.

Synthesis Methods

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be synthesized via a multi-step process that involves the reaction of pyrazine with cyclopentanone to form 2-(cyclopent-2-en-1-yl)pyrazine. This intermediate is then reacted with L-serine to form (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been optimized to yield high purity and yield.

Scientific Research Applications

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVTVVRZOGUGPZ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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